molecular formula C10H18N4O2S B5300603 N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide

N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide

Número de catálogo B5300603
Peso molecular: 258.34 g/mol
Clave InChI: NWXBYLBDBLKBSB-RKDXNWHRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide, also known as ACY-1215, is a small molecule inhibitor that selectively targets the catalytic domain of histone deacetylase 6 (HDAC6). HDAC6 is a member of the HDAC family of enzymes that play a key role in regulating gene expression and cellular processes such as cell division, differentiation, and apoptosis. ACY-1215 has been shown to have potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.

Mecanismo De Acción

The mechanism of action of N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide involves the inhibition of HDAC6, which leads to the accumulation of acetylated proteins and altered gene expression. HDAC6 is involved in the deacetylation of various proteins such as α-tubulin, HSP90, and cortactin, which play important roles in cellular processes such as cell motility, protein degradation, and stress response. By inhibiting HDAC6, N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide alters the acetylation status of these proteins, leading to changes in cellular processes and ultimately cell death in cancer cells.
Biochemical and Physiological Effects:
N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide has been shown to have various biochemical and physiological effects in preclinical and clinical studies. In cancer cells, N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide induces cell cycle arrest and apoptosis by altering the expression of various genes involved in these processes. It also inhibits the formation of aggresomes and autophagosomes, leading to the accumulation of misfolded proteins and ultimately cell death. In animal models of neurodegenerative disorders, N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide reduces inflammation and oxidative stress by modulating the expression of various cytokines and chemokines. It also improves cognitive function and memory by enhancing synaptic plasticity and neurogenesis. In animal models of inflammatory conditions, N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide reduces inflammation and tissue damage by inhibiting the production of pro-inflammatory cytokines and chemokines.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide in lab experiments include its high selectivity for HDAC6, its ability to induce cell death in cancer cells, and its potential therapeutic applications in various diseases. However, there are also limitations to its use, such as its low solubility in aqueous solutions, its potential toxicity at high concentrations, and its limited bioavailability in vivo.

Direcciones Futuras

There are several future directions for the research and development of N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide. One potential direction is the optimization of its pharmacokinetic properties to improve its bioavailability and efficacy in vivo. Another direction is the development of combination therapies that target multiple pathways involved in cancer and other diseases. Additionally, further studies are needed to elucidate the mechanisms of action of N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide and its effects on other cellular processes beyond HDAC6 inhibition. Finally, clinical trials are needed to evaluate the safety and efficacy of N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide in humans and to determine its potential as a therapeutic agent in various diseases.

Métodos De Síntesis

The synthesis of N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide involves a multi-step process that includes the preparation of key intermediates such as 3-aminocyclopentanone and 1-ethyl-1H-pyrazole-4-sulfonamide. The final product is obtained through a coupling reaction between the two intermediates using a palladium catalyst. The yield and purity of the final product can be optimized by adjusting the reaction conditions and purification methods.

Aplicaciones Científicas De Investigación

N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In cancer research, N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide has been shown to inhibit the growth and survival of various cancer cell lines, including multiple myeloma, lymphoma, and solid tumors. It has also been shown to enhance the efficacy of other cancer treatments such as chemotherapy and radiation therapy.
In neurodegenerative disorders, N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide has been shown to have neuroprotective effects by reducing inflammation and oxidative stress in animal models of Alzheimer's disease and Huntington's disease. It has also been shown to improve cognitive function and memory in these models.
In inflammatory conditions, N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines in animal models of rheumatoid arthritis and multiple sclerosis. It has also been shown to reduce inflammation and tissue damage in these models.

Propiedades

IUPAC Name

N-[(1R,3R)-3-aminocyclopentyl]-1-ethylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O2S/c1-2-14-7-10(6-12-14)17(15,16)13-9-4-3-8(11)5-9/h6-9,13H,2-5,11H2,1H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXBYLBDBLKBSB-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)NC2CCC(C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C=N1)S(=O)(=O)N[C@@H]2CC[C@H](C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.